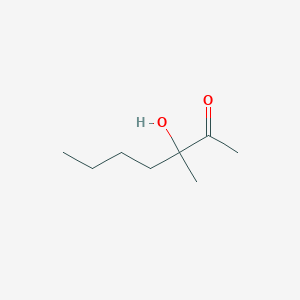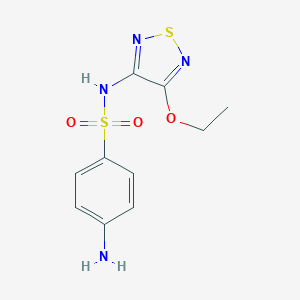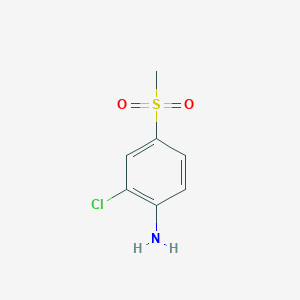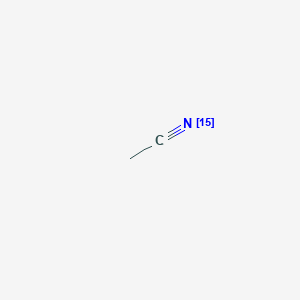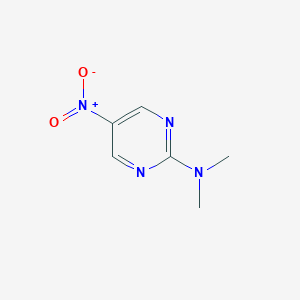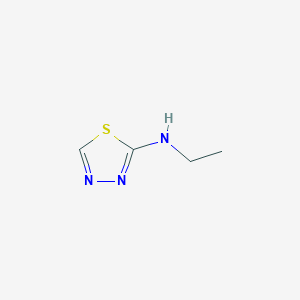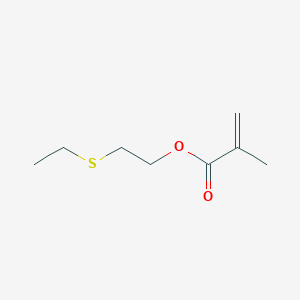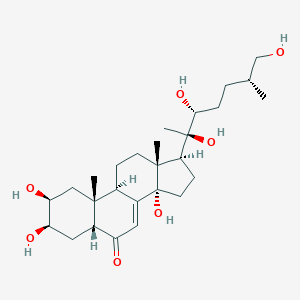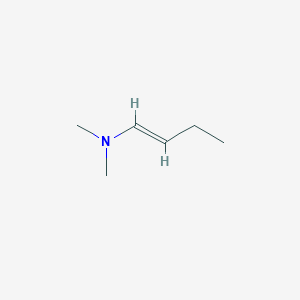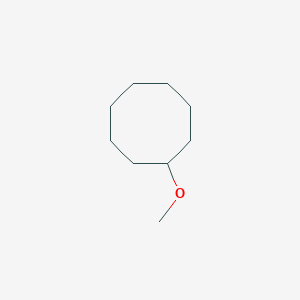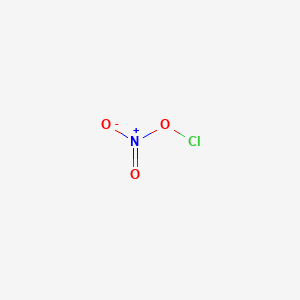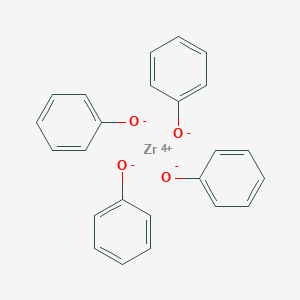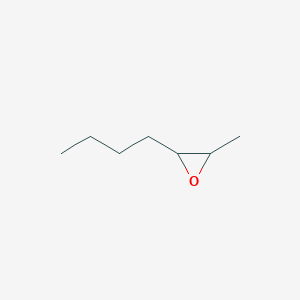
2-Butyl-3-methyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-3-methyloxirane is a chemical compound that belongs to the family of organic compounds known as oxiranes. It is also commonly known as isobutyl vinyl ether oxide or isobutyl epoxide. This compound is widely used in various scientific research applications due to its unique chemical properties and characteristics.
Mechanism Of Action
The mechanism of action of 2-Butyl-3-methyloxirane is not well understood. However, it is believed that this compound reacts with various biological molecules, such as proteins and DNA, to form adducts. These adducts can then lead to various biochemical and physiological effects.
Biochemical And Physiological Effects
2-Butyl-3-methyloxirane has been shown to have various biochemical and physiological effects. It has been found to be mutagenic and genotoxic, causing DNA damage and mutations. It has also been shown to have carcinogenic properties, leading to the development of tumors in animal studies.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Butyl-3-methyloxirane in lab experiments is its unique chemical properties, which make it a useful reagent and intermediate in organic synthesis. However, its mutagenic, genotoxic, and carcinogenic properties also make it a hazardous substance to work with, requiring proper safety precautions and handling procedures.
Future Directions
There are various future directions for research involving 2-Butyl-3-methyloxirane. One area of research could focus on the development of safer and less hazardous alternatives to this compound. Another area of research could focus on the mechanisms of action of this compound and its effects on biological systems. Additionally, research could be conducted on the potential therapeutic uses of this compound, such as in the treatment of cancer.
Synthesis Methods
2-Butyl-3-methyloxirane can be synthesized through the reaction of isobutylene and ethylene oxide in the presence of a catalyst. The reaction takes place under high pressure and high temperature, and the resulting product is then purified through distillation.
Scientific Research Applications
2-Butyl-3-methyloxirane has various scientific research applications, including its use as a solvent, reagent, and intermediate in organic synthesis. It is also used in the production of various chemicals, such as surfactants, resins, and polymers.
properties
CAS RN |
14925-96-3 |
|---|---|
Product Name |
2-Butyl-3-methyloxirane |
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2-butyl-3-methyloxirane |
InChI |
InChI=1S/C7H14O/c1-3-4-5-7-6(2)8-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
RAWZOXRFHKUFPX-UHFFFAOYSA-N |
SMILES |
CCCCC1C(O1)C |
Canonical SMILES |
CCCCC1C(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



